1-Cyanato-4-nitrobenzene
Overview
Description
1-Cyanato-4-nitrobenzene is a chemical compound with the molecular formula C7H4N2O3 . It has a molecular weight of 164.12 .
Synthesis Analysis
The synthesis of 1-Cyanato-4-nitrobenzene involves a nitration process . The nitration of 1-indanone-derived β-keto amides was greatly improved as a result of an enhanced double-hydrogen bonding . The reaction was carried out in the presence of cinchonine as the bifunctional organocatalyst .Molecular Structure Analysis
The molecular structure of 1-Cyanato-4-nitrobenzene is represented by the formula C7H4N2O3 .Chemical Reactions Analysis
The chemical reactions of 1-Cyanato-4-nitrobenzene involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . A proton is then removed from this intermediate, yielding a substituted benzene ring .Physical And Chemical Properties Analysis
1-Cyanato-4-nitrobenzene is a pale yellow oily liquid . It is insoluble in water but soluble in organic solvents . Its boiling point is 210°C .Scientific Research Applications
Enantioselective Cyanation of β-Keto Amides : A study by Karmaker et al. (2018) demonstrated the use of 1-cyanato-4-nitrobenzene as a safe cyano-transfer reagent in the enantioselective cyanation of β-keto amides. This process yielded α-cyano β-keto amides with high yields and enantioselectivities under mild conditions (Karmaker et al., 2018).
Electroreduction of Nitrobenzene Derivatives : Chen Song (2005) investigated the electroreduction characteristics of 1-ethyl-4-nitro-benzene. The study found that peak potential was more negative than nitrobenzene, with diffusion being the control step of the reduction (Chen Song, 2005).
Adsorption Studies with Cobalt Oxide : Meijers and Ponec (1994) studied the adsorption of nitrobenzene on cobalt oxide, observing reduction and oxidation products at different temperatures. These findings have implications for understanding the surface reactivity of nitro compounds (Meijers & Ponec, 1994).
Fe0 Reduction of Nitrobenzene in Wastewater : Research by Mantha et al. (2001) explored the use of zerovalent iron for reducing nitrobenzene to aniline in wastewater, highlighting a method for treating environmental pollutants (Mantha et al., 2001).
Electrochemical Reduction in Ionic Liquids : Silvester et al. (2006) studied the reductions of nitrobenzene and 4-nitrophenol in a specific ionic liquid, providing insights into the electrochemical behavior of nitro compounds (Silvester et al., 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-nitrophenyl) cyanate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c8-5-12-7-3-1-6(2-4-7)9(10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPMTXJSFUXHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanato-4-nitrobenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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